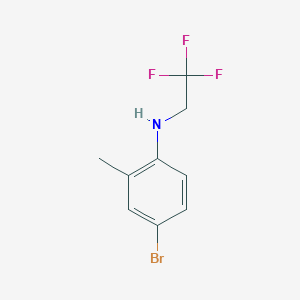
4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline
描述
4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a bromine atom at the fourth position, a methyl group at the second position, and a trifluoroethyl group attached to the nitrogen
生物活性
4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with significant biological activity due to its unique structural features. The presence of bromine and trifluoroethyl groups enhances its lipophilicity, allowing for better interaction with biological membranes and potential therapeutic targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 292.1 g/mol. Its structure consists of a bromine atom at the para position relative to the aniline nitrogen and a trifluoroethyl group attached to the nitrogen.
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity : The trifluoroethyl group increases the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways.
- Halogen Bonding : The presence of bromine may enhance binding affinity towards certain biological targets through halogen bonding .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of halogenated anilines. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 0.62 ± 0.34 | Induces apoptosis |
| Compound B | HuH-7 | 1.62 ± 0.27 | Inhibits cell migration |
These findings suggest that the compound may possess similar anticancer properties by inducing apoptosis and inhibiting cell proliferation in liver cancer cells .
Enzyme Inhibition
Studies indicate that halogenated anilines can inhibit various kinases involved in cancer progression. For example:
- IGF1R Inhibition : Compounds with similar structures have shown significant inhibition of the IGF1R kinase, which is critical in cancer cell survival and proliferation .
Case Study 1: HepG2 Cell Line
In a study evaluating the antiproliferative effects of various halogenated anilines on HepG2 cells, it was observed that increasing concentrations led to significant reductions in cell viability. Flow cytometry analysis indicated that treatment with these compounds resulted in G2/M phase arrest and increased early-stage apoptosis rates.
Case Study 2: Enzyme Interaction Profiling
A profiling study on enzyme interactions revealed that compounds with trifluoroethyl groups exhibited enhanced binding to specific kinases compared to their non-fluorinated counterparts. This suggests that the trifluoroethyl moiety plays a crucial role in modulating enzyme activity and selectivity .
属性
IUPAC Name |
4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLVCGOGEIWHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















